Imidazo[1,5-a]pyrimidine-8-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyrimidine-8-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-7-9-2-1-3-11(7)4-10-5/h1-4H,(H2,8,12) |
InChI Key |
WJJPKIOMHGENKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2N=C1)C(=O)N |
Origin of Product |
United States |
Derivatization of an Imidazo 1,5 a Pyrimidine Intermediate:an Alternative Strategy Involves the Synthesis of an Intermediate, Imidazo 1,5 a Pyrimidine 8 Carboxylic Acid, Followed by a Standard Amidation Reaction.evitachem.comthis Two Step Process Involves:
Functionalization and Structural Diversification of the this compound Scaffold
Further diversification of the imidazo[1,5-a]pyrimidine core is essential for developing a wide range of derivatives. This can be achieved through chemical transformations at various positions on the pre-formed scaffold or by strategically choosing substituted precursors that influence the synthetic outcome.
Chemical Transformations at Peripheral Positions of the Core Structure
Once the imidazo[1,5-a]pyrimidine core is assembled, its peripheral positions can be subjected to further chemical transformations. However, the reactivity of this specific scaffold limits the scope of direct functionalization compared to more common isomers like imidazo[1,2-a]pyrimidines.
One significant transformation reported for the imidazo[1,5-a]pyrimidine core is an unusual recyclization reaction under acidic conditions, which can be considered a novel version of the Dimroth rearrangement. nih.gov This reaction involves the cleavage of a C–N bond and the formation of a new C–C bond, converting the imidazo[1,5-a]pyrimidine scaffold into a 3H-imidazo[4,5-b]pyridine derivative. nih.gov This core structure transformation represents a profound method for structural diversification, moving beyond simple peripheral substitution to create an entirely different heterocyclic system. This rearrangement underscores the chemical lability of the scaffold under certain conditions and offers a unique pathway for generating structural diversity.
Exploration of Substituent Effects on Synthetic Yield and Purity
Conversely, the use of symmetrical 1,3-dicarbonyl compounds ensures the formation of a single regioisomer, leading to higher yields and greater purity. The table below illustrates how the choice of the 1,3-dicarbonyl precursor influences the product distribution and yield in the synthesis of various imidazo[1,5-a]pyrimidines.
| 1,3-Dicarbonyl Precursor | Substituents (R1, R2) | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Malondialdehyde | H, H | Single Regioisomer | Not Specified | nih.gov |
| Acetylacetone | CH₃, CH₃ | Single Regioisomer (4,6-dimethyl) | 50% | nih.gov |
| 1-Phenylbutane-1,3-dione | CH₃, Ph | Mixture of Regioisomers (4-Me, 6-Ph and 4-Ph, 6-Me) | Not Specified | nih.gov |
| Ethyl 2,4-dioxopentanoate | CH₃, COOEt | Mixture of Regioisomers (4-Me, 6-COOEt and 4-COOEt, 6-Me) | Not Specified | nih.gov |
This data clearly demonstrates that steric and electronic factors of the substituents on the precursors are key determinants of synthetic outcomes. For achieving high yield and purity, particularly for a specific regioisomer like an 8-substituted derivative, the synthetic strategy must carefully consider the symmetry and functionality of the starting materials.
Biological Activities and Molecular Mechanisms of Imidazo 1,5 a Pyrimidine 8 Carboxamide Derivatives Excluding Clinical Data
In Vitro Pharmacological Profiles of Imidazo[1,5-a]pyrimidine-8-carboxamide Analogues
Derivatives of the imidazo[1,5-a]pyrimidine (B3256623) scaffold have demonstrated a range of anticancer activities in preclinical, in vitro studies. These activities are often attributed to their ability to interact with various cellular targets, leading to the inhibition of cancer cell growth and proliferation.
A significant mechanism through which imidazo[1,5-a]pyrimidine analogues exert their anticancer effects is the inhibition of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.
Aurora Kinase Inhibition: Certain imidazo[4,5-b]pyridine derivatives have been identified as highly selective inhibitors of Aurora-A kinase. acs.org For instance, compound 28c , an imidazo[4,5-b]pyridine derivative, demonstrated potent and selective inhibition of Aurora-A kinase in cellular assays. acs.org In HCT116 human colon carcinoma cells, it inhibited the autophosphorylation of Aurora-A at threonine 288 with an IC50 value of 0.065 µM. acs.org Kinome profiling of this compound against a panel of 110 kinases showed that at a concentration of 1 µM, it only significantly inhibited Aurora-A, VEGFR1, and GSK3b, highlighting its high selectivity. acs.org The design of these selective inhibitors was guided by computational modeling, exploiting differences in the ATP-binding pockets of Aurora-A and Aurora-B kinases. acs.org
PIM Kinase Inhibition: A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org These compounds, such as K00135 , were found to interact with and inhibit PIM kinases with low nanomolar potency. semanticscholar.org K00135 dose-dependently impaired the survival of murine Ba/F3 cells that overexpress human PIMs and also hindered the survival and clonogenic growth of various human acute leukemia cells. semanticscholar.org Further investigation in MV4;11 leukemic cells revealed that K00135 inhibited the phosphorylation of known PIM downstream targets like BAD and eukaryotic translation initiation factor 4E–binding protein 1. semanticscholar.org
PI3K/mTOR Pathway Inhibition: Imidazo[1,2-a]pyridine-based compounds have shown potent dual inhibition of the PI3K/Akt/mTOR signaling pathway. waocp.org Novel compounds such as IP-5 have been shown to reduce the levels of phosphorylated AKT (pAKT) in HCC1937 breast cancer cells. nih.govresearchgate.net This inhibition is a key mechanism behind their observed anticancer effects. nih.gov Similarly, a series of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyrimidine-carboxamides were designed as inhibitors of the PI3K-Akt-mTOR pathway. nih.gov Compound 14c from this series demonstrated inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 μM. nih.gov
Other Kinase Targets: The broader class of imidazo[1,2-a]pyrimidine (B1208166) and related heterocyclic structures have been investigated for their inhibitory activity against a variety of other kinases. For example, some derivatives have been explored as inhibitors of salt-inducible kinases (SIKs), which play a role in inflammation. nih.gov
Table 1: Kinase Inhibition by Imidazo[1,5-a]pyrimidine Analogues and Related Compounds
| Compound/Series | Target Kinase(s) | Key Findings |
| Imidazo[4,5-b]pyridine derivative 28c | Aurora-A | IC50 of 0.065 µM for Aurora-A autophosphorylation in HCT116 cells; highly selective. acs.org |
| Imidazo[1,2-b]pyridazine K00135 | PIM Kinases | Inhibits PIM kinases with low nanomolar potency; impairs survival of leukemia cells. semanticscholar.org |
| Imidazo[1,2-a]pyridine (B132010) IP-5 | PI3K/Akt/mTOR pathway | Causes potent dual inhibition of the pathway; reduces pAKT levels in breast cancer cells. nih.govresearchgate.net |
| 8-morpholinoimidazo[1,2-a]pyrazine 14c | PI3Kα | IC50 value of 1.25 μM against PI3Kα kinase. nih.gov |
Beyond kinase inhibition, imidazo[1,5-a]pyrimidine derivatives have been shown to modulate the activity of other types of enzymes.
Cyclooxygenase-2 (COX-2) Inhibition: A series of novel imidazo[1,2-a]pyridine derivatives were designed and synthesized as potent and selective COX-2 inhibitors. rjpbr.com Several of these compounds, including 5e , 5f , and 5j , exhibited significant inhibitory effects on COX-2 with IC50 values of 0.05 µM. rjpbr.com Compound 5i demonstrated high selectivity with a selectivity index of 897.19. rjpbr.com Molecular modeling studies suggested that the methylsulfonyl pharmacophore of these compounds inserts into the secondary pocket of the COX-2 active site. rjpbr.com
Table 2: Other Enzyme Modulation by Imidazo[1,5-a]pyrimidine Analogues
| Compound/Series | Target Enzyme | Key Findings |
| Imidazo[1,2-a]pyridine derivatives 5e, 5f, 5j | Cyclooxygenase-2 (COX-2) | Potent inhibition with IC50 values of 0.05 µM. rjpbr.com |
| Imidazo[1,2-a]pyridine derivative 5i | Cyclooxygenase-2 (COX-2) | High selectivity with a selectivity index of 897.19. rjpbr.com |
A primary outcome of the molecular interactions of imidazo[1,5-a]pyrimidine derivatives is the inhibition of cancer cell proliferation and the induction of cytotoxicity.
Various derivatives of 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine have been synthesized and evaluated for their antitumor activities. nih.gov One such compound, 8-thiocarbamoyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2(1H)-thione (8c) , demonstrated cytotoxicity comparable to 5-fluorouracil (B62378) against both mouse leukemia L1210 and human oral epidermoid carcinoma KB cell lines. nih.gov Structure-activity relationship studies indicated that the presence of both a 2-thioxo group and an 8-substituent with a thioxo group is crucial for this cytotoxic activity. nih.gov
Novel imidazo[1,2-a]pyridine compounds, such as IP-5 and IP-6 , have shown strong cytotoxic effects against HCC1937 breast cancer cells with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov IP-5 was also found to reduce the survival rate of these cells by more than 25% in clonogenic assays. nih.gov Mechanistic studies revealed that IP-5 induces cell cycle arrest, as indicated by increased levels of p53 and p21, and promotes apoptosis through the extrinsic pathway, evidenced by the increased activity of caspases 7 and 8 and cleavage of PARP. nih.govresearchgate.net
A series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyrimidine-carboxamides also exhibited moderate cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines. nih.gov The cytotoxic effects were influenced by the substitution pattern on the pyridine (B92270)/pyrimidine (B1678525) and benzene (B151609) rings. nih.gov
Table 3: Cytotoxic and Antiproliferative Effects of Imidazo[1,5-a]pyrimidine Analogues
| Compound/Series | Cell Line(s) | Key Findings |
| 8c | L1210, KB | Cytotoxicity comparable to 5-fluorouracil. nih.gov |
| IP-5 | HCC1937 | IC50 of 45 µM; induces cell cycle arrest and apoptosis. nih.govresearchgate.net |
| IP-6 | HCC1937 | IC50 of 47.7 µM. nih.gov |
| 8-morpholinoimidazo[1,2-a]pyrazine derivatives | A549, PC-3, MCF-7 | Moderate cytotoxicity. nih.gov |
In addition to their anticancer properties, various imidazo[1,5-a]pyrimidine analogues have been investigated for their antimicrobial activities.
A number of imidazo[1,5-a]pyrimidine derivatives have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.
A series of (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives were synthesized and tested for their antibacterial properties. nih.gov Compounds 8d , 8e , and 8f from this series exhibited excellent activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with zones of inhibition ranging from 30–33 mm. nih.govresearchgate.net These compounds also showed significant activity against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive), with inhibition zones of 22–25 mm. nih.govresearchgate.net
Imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives have also been evaluated for their antibacterial potential. derpharmachemica.com These compounds generally showed good to excellent activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com Specifically, imidazo[1,2-a]pyrimidine chalcones were found to be more active than their imidazo[1,2-a]pyridine counterparts against the tested bacterial strains. derpharmachemica.com
Furthermore, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their antituberculosis activity. nih.gov Several of these compounds displayed MIC90 values of ≤1 µM against various strains of Mycobacterium tuberculosis, including multi- and extensive drug-resistant strains. nih.gov
Table 4: Antibacterial Activity of Imidazo[1,5-a]pyrimidine Analogues
| Compound/Series | Bacterial Strains | Key Findings |
| Hydrazone derivatives 8d, 8e, 8f | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Excellent activity with large zones of inhibition. nih.govresearchgate.net |
| Imidazo[1,2-a]pyrimidine chalcones | Gram-positive and Gram-negative bacteria | Good to excellent antibacterial activity. derpharmachemica.com |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | Potent activity against drug-resistant strains with MIC90 ≤1 µM. nih.gov |
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological activities and molecular mechanisms of the chemical compound This compound and its derivatives, as required by the provided outline.
The requested article structure focuses on specific non-clinical investigations, including antifungal, antitubercular, antiviral, and anti-inflammatory activities, as well as receptor modulation and ligand-binding assessments. However, extensive searches did not yield specific studies on the this compound scaffold for these biological targets.
The available body of research predominantly focuses on other isomers of this heterocyclic system, most notably Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives. These related but structurally distinct compounds have been investigated for a range of pharmacological properties, including:
Antitubercular Activity: Studies have shown that Imidazo[1,2-a]pyridine-3-carboxamides possess potent activity against various strains of Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.orgnih.govacs.org
Antifungal Activity: Various Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives have been evaluated for their effects against fungal pathogens like Candida albicans. nih.govscirp.orgscirp.org
Anti-inflammatory Activity: The anti-inflammatory potential of the broader pyrimidine class and related fused heterocyclic systems has been a subject of research. nih.govrsc.orgmdpi.com
GABA-A Receptor Modulation: The Imidazo[1,2-a]pyrimidine scaffold has been explored for its activity as agonists at the GABA-A receptor, indicating potential for anxiolytic applications. nih.govacs.org
Due to the strict requirement to focus solely on the This compound compound, and the absence of specific data for this molecule in the searched literature, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. Introducing data from other isomers would violate the explicit instructions of the request.
Therefore, the article cannot be generated at this time. Further research and publication on the specific biological activities of this compound would be necessary to fulfill this request.
Molecular Interactions and Target Engagement Studies (Non-Clinical)
Enzyme Active Site Interaction Analysis
Detailed structural biology data from X-ray crystallography or comprehensive molecular docking studies specifically for this compound derivatives within the RORc active site are not extensively available in publicly accessible literature. However, the general mechanism by which inverse agonists interact with the RORc ligand-binding domain (LBD) provides a framework for understanding these potential interactions.
The RORγt LBD is composed of several alpha-helices (H1-H12). mdpi.com The activation of the receptor is critically dependent on the stabilization of the final helix, H12, which forms a binding site for coactivator proteins. mdpi.com Inverse agonists function by binding to the LBD and inducing a conformational change that destabilizes H12, preventing coactivator recruitment and promoting the binding of corepressor proteins. mdpi.comdntb.gov.ua
For a hypothetical this compound derivative, the interaction within the RORc active site would likely involve:
Hydrogen Bonds: The carboxamide group (-CONH2) and the nitrogen atoms within the fused imidazole (B134444) and pyrimidine rings could act as hydrogen bond donors and acceptors. They would likely form hydrogen bonds with key amino acid residues in the LBD, such as Gln286, His479, or Arg367, to anchor the molecule in a specific orientation. mdpi.comacs.org
Hydrophobic Interactions: The aromatic imidazo[1,5-a]pyrimidine core and any attached lipophilic substituents would engage in hydrophobic and π-π stacking interactions with nonpolar residues lining the binding pocket, including residues like Trp317, Phe486, and Tyr502. mdpi.com
Induced Fit: The binding of the ligand would induce a conformational change in the receptor. For an inverse agonist, this change would force key residues, such as Trp317, into a conformation that disrupts the hydrophobic network necessary to stabilize H12, leading to its displacement. mdpi.com
This destabilization of the active, coactivator-ready conformation is the primary molecular interaction that defines the compound as an inverse agonist.
Mechanistic Pathways of Biological Action
The primary mechanistic pathway for the biological action of this compound derivatives is through the inverse agonism of the RORc nuclear receptor. This initiates a cascade of molecular events that culminates in the suppression of pro-inflammatory cytokine production.
RORc Inhibition: A derivative binds to the RORc ligand-binding domain, preventing the receptor from adopting its active conformation. This action inhibits the basal transcriptional activity of the receptor. nih.gov
Corepressor Recruitment: By inducing an inactive conformation, the RORc-ligand complex actively recruits corepressor proteins. This is a key feature of inverse agonism. These corepressors, in turn, recruit other proteins that modify chromatin structure, such as histone deacetylases (HDACs). nih.gov
Transcriptional Repression: The recruitment of the corepressor complex leads to the repression of RORc target genes. A primary and critical target gene is IL17A, which codes for the pro-inflammatory cytokine IL-17. nih.gov
Suppression of Th17 Cell Function: RORc is the master transcriptional regulator for T helper 17 (Th17) cells, a subset of T cells that are crucial for immune response but are also implicated in autoimmune diseases. By inhibiting RORc, these compounds suppress the differentiation and function of Th17 cells. nih.gov
Reduced IL-17 Production: The direct consequence of the transcriptional repression of the IL17A gene is a significant reduction in the synthesis and secretion of IL-17 protein by Th17 cells and other immune cells. nih.gov Studies have demonstrated that potent imidazo[1,5-a]pyrimidine inverse agonists lead to a powerful suppression of IL-17 production in human primary cells. nih.gov
This pathway, from direct receptor binding to the downstream reduction of a key inflammatory cytokine, establishes the molecular mechanism by which this compound derivatives exert their biological effects.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Pharmacophoric Features of Imidazo[1,5-a]pyrimidine-8-carboxamide
Direct pharmacophore modeling studies specifically for this compound are not extensively available in the public domain. However, by examining the SAR of analogous structures, such as the isomeric imidazo[1,2-a]pyridine-3-carboxamides, key pharmacophoric features can be inferred. For antimycobacterial agents based on the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, a five-featured pharmacophore hypothesis (HHPRR) has been proposed. This model includes one positive ionic feature, two hydrophobic groups, and two aromatic rings, suggesting that a combination of electrostatic and hydrophobic interactions is crucial for biological activity. researchgate.net
Impact of Substituent Modifications on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by introducing various substituents at different positions of the heterocyclic core and the carboxamide side chain.
The 8-carboxamide moiety is a critical component for the biological activity of this class of compounds, often involved in key hydrogen bonding interactions with the target protein. Modifications to the amide group can profoundly influence potency and pharmacokinetic properties. While specific data for the this compound scaffold is limited, studies on the isomeric imidazo[1,2-a]pyridine-8-carboxamides provide valuable insights into the effects of substituents at this position.
In the development of antimycobacterial agents, a variety of amines have been coupled to the 8-carboxylic acid of the imidazo[1,2-a]pyridine (B132010) core to generate a series of carboxamides. These studies have revealed that the nature of the substituent on the amide nitrogen is a key determinant of activity. For instance, the introduction of different benzyl (B1604629) amines at this position has led to the identification of potent antimycobacterial compounds. researchgate.net
Furthermore, in a series of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine-carboxamides, the electronic nature of the substituents on the phenyl ring of the carboxamide moiety was found to be important. The presence of electron-donating groups on the benzene (B151609) ring was shown to be beneficial for cytotoxic activity against cancer cell lines. nih.gov This suggests that modulating the electronic properties of the substituent at the carboxamide position can be a viable strategy for optimizing the biological activity of this compound derivatives.
Substituents on the imidazo[1,5-a]pyrimidine (B3256623) ring system also play a crucial role in determining the biological activity and selectivity of these compounds. The size, shape, and electronic properties of these substituents can affect how the molecule binds to its biological target and can also influence its metabolic stability and other pharmacokinetic parameters.
For the related 8-amino-imidazo[1,5-a]pyrazine scaffold, which has been investigated for the development of Bruton's tyrosine kinase (BTK) inhibitors, substitutions on a 2-pyridyl group attached to the core were well-tolerated. These modifications were instrumental in fine-tuning off-target activities and improving the pharmacokinetic profiles of the compounds while maintaining high potency for BTK inhibition. nih.gov
In another study focusing on 8-morpholinoimidazo[1,2-a]pyrazine derivatives, the position of an aryl group on a pyridine (B92270) ring attached to the core had a significant impact on activity. Compounds with the aryl group at the C-4 position of the pyridine ring were found to be more active than those with the substituent at the C-5 position. nih.gov This highlights the sensitivity of biological activity to the spatial arrangement of substituents on the heterocyclic framework.
The following interactive data table summarizes the structure-activity relationships of some 8-substituted imidazo[1,2-a]pyrazine (B1224502) derivatives, which can provide insights into potential modifications for the this compound scaffold.
| Compound | Core Structure | R1 (at position 8) | R2 (on phenyl ring of carboxamide) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 12a | 8-morpholinoimidazo[1,2-a]pyrazine | 5-(4-methoxyphenyl)pyridin-2-yl | - | >50 (A549), >50 (PC-3), >50 (MCF-7) |
| 13a | 8-morpholinoimidazo[1,2-a]pyrazine | 4-(4-methoxyphenyl)pyridin-2-yl | - | 21.4 (A549), 25.6 (PC-3), 18.9 (MCF-7) |
| 14c | 8-morpholinoimidazo[1,2-a]pyrazine | - | 4-methoxyphenyl | 1.25 (PI3Kα) |
| 14b | 8-morpholinoimidazo[1,2-a]pyrazine | - | p-tolyl | >10 (PI3Kα, 58.0% inhibition at 10 µM) |
Development of SAR and QSAR Models for this compound Derivatives
While specific QSAR models for this compound are not readily found in the literature, QSAR studies on other pyrimidine-carboxamide derivatives have been successfully employed to predict their biological activities and guide the design of new compounds. For example, a QSAR study on 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide derivatives as HIV-1 integrase inhibitors utilized electronic and physico-chemical descriptors to build predictive models. igi-global.com Similarly, atom-based 3D-QSAR methods have been applied to 2,4-dioxopyrimidine-1-carboxamide analogs to understand their structural requirements for inhibiting acid ceramidase. nih.gov
These studies demonstrate the feasibility of developing robust QSAR models for pyrimidine-carboxamide derivatives. Such models for this compound could be developed using a dataset of compounds with known biological activities. The descriptors used in these models would likely include electronic, steric, and hydrophobic parameters to quantify the effects of different substituents on the molecule's activity. A well-validated QSAR model could then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
The development of such models would be a significant step forward in the rational design of novel this compound derivatives with desired therapeutic properties.
Computational and Theoretical Investigations of Imidazo 1,5 a Pyrimidine 8 Carboxamide
Molecular Docking Simulations and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
In the context of imidazo[1,5-a]pyrimidine (B3256623) derivatives, docking studies have been employed to explore their potential as inhibitors of various biological targets. For instance, related imidazo[1,2-a]pyrimidine (B1208166) compounds have been docked against targets such as the human angiotensin-converting enzyme 2 (ACE2) and the spike protein of SARS-CoV-2, revealing potential binding affinities and interactions. These studies help in understanding how modifications to the core structure influence binding and inhibitory activity.
A typical molecular docking workflow for Imidazo[1,5-a]pyrimidine-8-carboxamide would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of the Receptor: A protein target of interest would be selected, and its crystal structure obtained from a repository like the Protein Data Bank (PDB). The protein would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would be used to fit the ligand into the protein's binding site in various orientations and conformations.
Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
While no specific docking studies for this compound were found, the general approach is well-established for the parent scaffold.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties and reactivity.
DFT calculations are frequently applied to heterocyclic compounds like imidazopyrimidines to understand their structural and electronic properties. nih.gov These calculations can determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various quantum chemical descriptors of reactivity. nih.gov
For this compound, DFT calculations would provide insights into:
Optimized Geometry: The most stable 3D arrangement of the atoms in the molecule.
Electronic Properties: The distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability.
Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, which can be calculated from the HOMO and LUMO energies, help in predicting the molecule's reactivity.
Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the molecule will interact with other molecules.
Studies on related imidazo[1,2-a]pyrimidine derivatives have utilized DFT at levels of theory such as B3LYP/6-31G(d,p) to successfully predict their molecular properties. nih.gov
Predictive Analytics utilizing QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies are valuable for predicting the activity of new compounds and for optimizing the structure of lead compounds in drug discovery. A QSAR model is built by correlating the variation in the biological activity of a set of molecules with the variation in their physicochemical properties, which are represented by molecular descriptors.
For a series of this compound analogs, a QSAR study would typically involve:
Data Set: A collection of molecules with known biological activities.
Descriptor Calculation: Calculation of a large number of molecular descriptors for each molecule, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric and electronic fields).
Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Rigorous validation of the model to ensure its predictive power.
Although no specific QSAR studies for this compound were identified, this approach has been applied to related heterocyclic systems to guide the design of more potent analogs.
Molecular Dynamics Simulations for Conformational Analysis (Non-Clinical Context)
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational dynamics and stability of molecules and their complexes.
In a non-clinical context, MD simulations of this compound could be used to:
Explore Conformational Space: Identify the different shapes (conformations) the molecule can adopt and the relative energies of these conformations.
Study Solvent Effects: Understand how the molecule behaves in a particular solvent, such as water.
Analyze Ligand-Receptor Interactions: When docked into a protein, MD simulations can be used to assess the stability of the binding pose and to observe how the ligand and protein adapt to each other over time. This can provide a more dynamic and realistic picture of the binding event than static docking.
MD simulations on related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs have been performed to study the stability of their docked complexes with protein targets. researchgate.net A typical MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules and then solving Newton's equations of motion for the system over a period of time, typically nanoseconds to microseconds. The resulting trajectory provides a movie of how the atoms move, from which various properties can be calculated.
Analytical Techniques for Characterization and Research Applications of Imidazo 1,5 a Pyrimidine 8 Carboxamide
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are the cornerstone for determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical framework can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of Imidazo[1,5-a]pyrimidine-8-carboxamide derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the study of 2,4-disubstituted imidazo[1,5-a]pyrimidine-8-carboxamides, ¹H NMR spectroscopy is instrumental in identifying the protons of the heterocyclic core and the substituents. researchgate.net For instance, the protons on the pyrimidine (B1678525) ring (H-4 and H-6) and the imidazole (B134444) ring (H-2 and H-8) exhibit characteristic chemical shifts that are influenced by the nature of the substituents at the 2 and 4 positions. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,5-a]pyrimidine (B3256623) ring system are indicative of their electronic environment. For example, the carbon atoms of the carboxamide group and the carbons at the ring junctions show distinct resonances. researchgate.net
Two-dimensional (2D) NMR techniques, although not extensively detailed in the provided search results for this specific compound, are generally employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[1,5-a]pyrimidine Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.08 | - |
| H-4 | 8.24 | - |
| H-6 | 8.02 | - |
| H-8 | 7.69 | - |
| C-2 | - | 124.5 |
| C-4 | - | 149.2 |
| C-6 | - | 119.3 |
| C-8 | - | 117.8 |
| C-8a | - | 137.8 |
| C-4a | - | 125.9 |
Note: The data presented is for representative imidazo[1,5-a]pyrimidine derivatives and may vary depending on the specific substitution pattern and solvent used. researchgate.net
Mass Spectrometry (MS, HRMS, LC-MS(ESI))
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
For imidazo[1,5-a]pyrimidine derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique, often coupled with liquid chromatography (LC-MS). researchgate.net This method allows for the analysis of the compound directly from a solution. The mass spectrum typically shows the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound. researchgate.net
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, although specific fragmentation pathways for this compound were not detailed in the provided search results.
Table 2: Mass Spectrometry Data for a Representative Imidazo[1,5-a]pyrimidine Derivative
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate | ESI | - | 134 |
Note: The data is for a related derivative and serves as an example of the application of mass spectrometry. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as C=N and C=C stretching vibrations of the heterocyclic rings. While specific IR data for the parent compound is not available, analysis of related structures indicates that these characteristic peaks are readily identifiable.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating mixtures and assessing the purity of compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound and for monitoring the progress of its synthesis. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound of interest can be separated from starting materials, by-products, and other impurities. researchgate.net The retention time and peak purity can be used to confirm the identity and assess the homogeneity of the sample.
X-ray Crystallography for Solid-State Structure Determination
For a derivative, 2,4-dimethyl-imidazo[1,5-a]pyrimidine-8-carboxamide, single-crystal X-ray analysis has been performed. researchgate.net Such studies would confirm the planar nature of the fused ring system and provide exact details of the molecular geometry, including the orientation of the carboxamide group relative to the heterocyclic core. This information is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies. researchgate.net
Emerging Research Frontiers and Future Directions for Imidazo 1,5 a Pyrimidine 8 Carboxamide
Exploration in Material Science Applications
The unique structural and electronic properties of the imidazo[1,5-a]pyrimidine (B3256623) core make it a promising candidate for the development of advanced materials. The introduction of a carboxamide group at the 8-position can further modulate these properties, opening up new avenues for research in material science.
The integration of Imidazo[1,5-a]pyrimidine-8-carboxamide into polymer chains can lead to the development of materials with novel properties. While direct studies on the polymerization of this specific compound are limited, research on related imidazo[1,5-a]pyridine derivatives provides a strong basis for its potential in polymer chemistry. For instance, ditopic imidazo[1,5-a]pyridine ligands have been successfully used as building blocks for the synthesis of coordination polymers with zinc(II) nodes. mdpi.com These polymers exhibit defined one-dimensional or two-dimensional structures depending on the linker used. mdpi.com The ability of the imidazo[1,5-a]pyridine scaffold to participate in π-π stacking interactions plays a crucial role in the supramolecular assembly of these polymers. mdpi.com
The carboxamide functionality in this compound offers a handle for covalent incorporation into polymer backbones through condensation polymerization or by functionalizing monomers prior to polymerization. This could lead to the creation of polymers with enhanced thermal stability, specific optical properties, or tailored electronic characteristics.
Table 1: Potential Polymer Integration Strategies for this compound
| Polymerization Technique | Potential Role of this compound | Resulting Polymer Properties |
| Coordination Polymerization | As a ligand for metal centers | Ordered structures, potential for catalytic or sensing applications. |
| Condensation Polymerization | As a monomer containing amide linkages | High-performance polymers with enhanced thermal and mechanical properties. |
| Addition Polymerization | As a functional comonomer | Polymers with tailored refractive indices, fluorescence, or charge transport properties. |
Derivatives of the imidazo[1,5-a]pyridine and imidazo[1,5-a]pyrimidine scaffolds are well-documented for their significant luminescent properties, making them attractive for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netnih.govmdpi.com These compounds often exhibit blue fluorescence with large Stokes shifts and good quantum yields. researchgate.net The photophysical properties can be tuned by modifying the substituents on the heterocyclic core. mdpi.com
For example, various imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical features investigated in different solvents, showing their potential as cell membrane probes. nih.gov Furthermore, imidazo[1,5-a]pyridinium ions have been identified as highly emissive and water-soluble fluorophores that can act as pH sensors with dual emission pathways. nih.gov The coordination of imidazo[1,5-a]pyridine ligands to metal ions like Zn(II) can enhance their quantum yields and induce blue shifts in their emission spectra. mdpi.com
Table 2: Reported Photophysical Properties of Related Imidazo[1,5-a]pyridine Derivatives
| Compound Type | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield | Reference |
| 1-phenylimidazo[1,5-a]pyridines | ~300-380 | ~470-520 | Not specified | unito.it |
| Imidazo[1,5-a]pyridine-based fluorophores | Varies with solvent | Varies with solvent | Good in apolar environment | nih.gov |
| Zn(II) complexes with imidazo[1,5-a]pyridine ligands | Varies | ~440-484 | Up to 37% | mdpi.com |
Advancements in Synthetic Methodologies and Process Optimization
The development of efficient and versatile synthetic routes is crucial for the exploration of the properties and applications of this compound. A number of synthetic strategies have been developed for the construction of the imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) cores. rsc.orgrsc.org
A particularly relevant advancement is the synthesis of 6- or 8-carboxamido derivatives of the related imidazo[1,2-a]pyridines via a heterogeneous palladium-catalyzed aminocarbonylation reaction. nih.gov This method utilizes 6- or 8-iodoimidazo[1,2-a]pyridine as a precursor and introduces the carboxamide moiety in a single step. nih.gov The use of a recyclable palladium catalyst makes this process more sustainable. nih.gov This methodology could potentially be adapted for the synthesis of this compound from the corresponding 8-halo-imidazo[1,5-a]pyrimidine.
Identification of Untapped Biological Targets and Mechanisms
The imidazo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govnih.govdergipark.org.tr A significant discovery has been the identification of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORc). nih.gov RORc is a key regulator in the production of the pro-inflammatory cytokine IL-17, making it a promising target for the treatment of autoimmune diseases. nih.gov
While the specific biological targets of this compound have not been extensively studied, the known activities of related compounds suggest several potential avenues for investigation. For example, imidazo[1,2-a]pyridine-3-carboxamides have shown potent antituberculosis activity against multi- and extended drug-resistant strains of Mycobacterium tuberculosis. nih.gov Additionally, various imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential as antiviral, antifungal, and anticancer agents. nih.govnih.gov
The introduction of the 8-carboxamide group could lead to novel interactions with biological targets, potentially uncovering new mechanisms of action. High-throughput screening and computational modeling could be employed to identify untapped biological targets for this specific derivative.
Table 3: Known Biological Targets of Related Imidazo-fused Heterocycles
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |
| Imidazo[1,5-a]pyridines and -pyrimidines | RORc inverse agonists | Autoimmune diseases | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis activity | Infectious diseases | nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | Antiviral, antifungal, anticancer | Various | nih.govnih.gov |
| Imidazo[1,2-a]pyridines | GABA-A receptor modulators | Neuroscience | dergipark.org.tr |
| Imidazo[1,2-a]pyridine (B132010) amides | QcrB inhibitors (in M. tuberculosis) | Infectious diseases | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives | DHODH inhibitors | Antiviral | mdpi.com |
Research Challenges and Opportunities in this compound Chemistry
The field of this compound chemistry is still in its nascent stages, presenting both significant challenges and exciting opportunities for researchers.
Challenges:
Limited Availability: The specific compound this compound is not widely commercially available, necessitating its synthesis for any research endeavors.
Lack of Specific Data: There is a significant lack of published data specifically on the properties and applications of this 8-carboxamide derivative. Researchers must often extrapolate from data on related compounds.
Synthetic Complexity: While general synthetic methods for the core structure exist, the specific introduction and modification of the 8-carboxamide group may require optimization and development of novel synthetic strategies.
Opportunities:
Novel Material Development: The exploration of its integration into polymers and the characterization of its optoelectronic properties could lead to the discovery of new materials with unique functionalities.
Drug Discovery: A thorough investigation of its biological activity could unveil novel therapeutic agents with unique mechanisms of action, particularly in the areas of autoimmune diseases, infectious diseases, and oncology.
Structure-Property Relationship Studies: The systematic study of how the 8-carboxamide group influences the physicochemical and biological properties of the imidazo[1,5-a]pyrimidine scaffold can provide valuable insights for the design of new functional molecules.
Development of New Synthetic Methods: The need for efficient and selective syntheses of this and related compounds can drive innovation in synthetic organic chemistry.
Q & A
Q. What are the most reliable synthetic routes for Imidazo[1,5-a]pyrimidine-8-carboxamide derivatives?
A multi-component reaction (MCR) approach using iodine (I₂) in tetrahydrofuran (THF) at room temperature has been validated for synthesizing imidazo[1,5-a]pyrimidine scaffolds. Optimized conditions (6 equivalents of I₂, 24-hour reaction time) yield 71% of the target product . Alternatively, amide coupling using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in ethanol achieves up to 97% yield for structurally related imidazo[1,2-a]pyridine-8-carboxamides, suggesting transferability to this compound class .
Q. How can researchers characterize this compound derivatives?
Standard analytical methods include:
- FT-IR for functional group identification (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
- ¹H/¹³C NMR to confirm regioselectivity and substituent positions.
- Mass spectrometry (HRMS) for molecular weight validation.
- Single-crystal X-ray diffraction for unambiguous structural elucidation, as demonstrated for related imidazo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound derivatives?
Contradictions in reported yields (e.g., 71% vs. 97% for similar compounds) may arise from variations in:
- Catalyst selection : HATU/DIPEA systems enhance coupling efficiency compared to classical EDCI/HOBt methods .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF stabilizes iodine-mediated rearrangements .
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes and improves regioselectivity in related imidazo[1,5-a]pyrimidines .
Q. What strategies address data inconsistencies in biological activity studies?
Discrepancies in PDE2 inhibition (as observed in structurally related imidazo[1,5-a]pyrazines) can be resolved through:
- Docking studies : Computational modeling to verify binding site interactions.
- Metabolic stability assays : Assess whether carboxamide hydrolysis (to carboxylic acid) alters activity .
- Selectivity profiling : Screen against off-target phosphodiesterases (e.g., PDE4, PDE5) to confirm specificity .
Q. How can photophysical properties of this compound be exploited?
Preliminary studies on 2-arylimidazo[1,5-a]pyrimidines reveal fluorescence emission in the visible range (λem ~450 nm), suggesting utility as fluorophores. Key modifications include:
- Electron-withdrawing groups (e.g., trifluoromethyl) to red-shift emission.
- Bromination at C3/C6 to enhance quantum yields .
Methodological Challenges
Q. What are the limitations of current functionalization methods for this scaffold?
- Halogenation : Bromination of imidazo[1,5-a]pyrimidines often requires harsh conditions (e.g., Br₂ in acetic acid), risking decomposition. A safer alternative uses N-bromosuccinimide (NBS) under microwave irradiation .
- C8-carboxamide stability : Hydrolysis under acidic/basic conditions may necessitate protecting group strategies (e.g., tert-butyl esters) during multi-step syntheses .
Q. How can computational chemistry guide the design of novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
